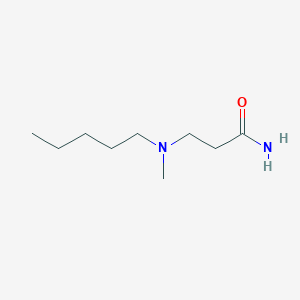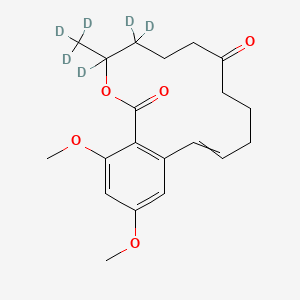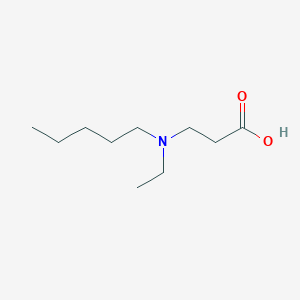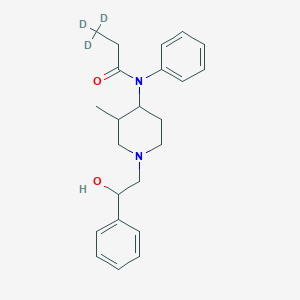
Cyclizine-d3 (n-methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclizine-d3 (n-methyl-d3) is a deuterated form of cyclizine, a piperazine-derivative antihistamine. It is primarily used as an antiemetic and antivertigo agent. The deuterium labeling in Cyclizine-d3 (n-methyl-d3) makes it a valuable tool in pharmacokinetic studies and other scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclizine-d3 (n-methyl-d3) involves the incorporation of deuterium atoms into the cyclizine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Cyclizine-d3 (n-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclizine-d3 (n-methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, non-deuterated cyclizine, and substituted cyclizine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclizine-d3 (n-methyl-d3) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Metabolic Studies: It is used to study the metabolic pathways and the effects of deuterium on drug metabolism.
Drug Development: The compound is used in the development of new antiemetic and antivertigo drugs.
Analytical Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques
Wirkmechanismus
Cyclizine-d3 (n-methyl-d3) exerts its effects through its antihistaminic and anticholinergic properties. It acts as an antagonist at the histamine H1 receptors, reducing the effects of histamine in the body. Additionally, it has central anticholinergic properties that help in reducing nausea and vomiting by depressing labyrinth excitability and vestibular stimulation. The compound also affects the medullary chemoreceptor trigger zone, which plays a role in the vomiting reflex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclizine: The non-deuterated form of Cyclizine-d3 (n-methyl-d3).
Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.
Cinnarizine: A different class of antihistamine used for similar indications
Uniqueness
Cyclizine-d3 (n-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C18H22N2 |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-benzhydryl-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3/i1D3 |
InChI-Schlüssel |
UVKZSORBKUEBAZ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
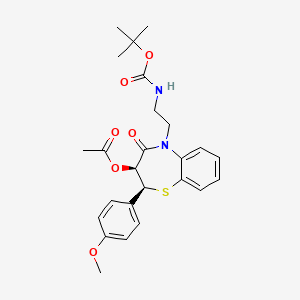

![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)


